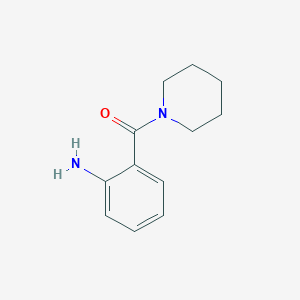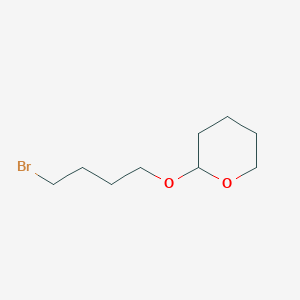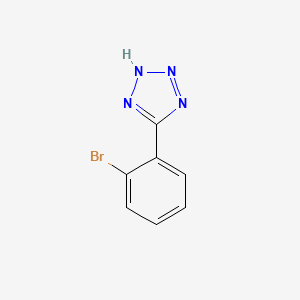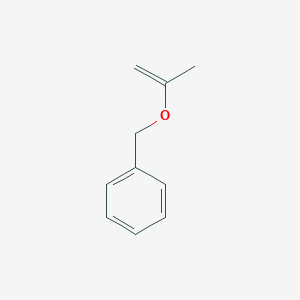
Allyl 1-pyrrolidinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 1-pyrrolidinecarbodithioate: is an organic compound with the molecular formula C8H13NS2. This compound is also known by other names such as pyrrolidinodithiocarbamic acid allyl ester and allyl pyrrolidinodithiocarbamate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allyl 1-pyrrolidinecarbodithioate typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid, which is then esterified with allyl bromide . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate intermediate. The esterification step is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Allyl 1-pyrrolidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the compound can yield thiols or disulfides, depending on the reducing agent used
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and disulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Allyl 1-pyrrolidinecarbodithioate is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a chemotherapeutic agent for cancer treatment .
Industry: In industrial applications, this compound is used in the production of rubber chemicals and as a stabilizer in polymer formulations .
Mécanisme D'action
The mechanism of action of allyl 1-pyrrolidinecarbodithioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity . This interaction is particularly relevant in its potential use as a chemotherapeutic agent, where it can inhibit the activity of enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- Pyrrolidinecarbodithioic acid methyl ester
- Pyrrolidinecarbodithioic acid ethyl ester
- Pyrrolidinecarbodithioic acid propyl ester
Comparison: Allyl 1-pyrrolidinecarbodithioate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity compared to its methyl, ethyl, and propyl counterparts . The allyl group allows for additional synthetic versatility, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
prop-2-enyl pyrrolidine-1-carbodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS2/c1-2-7-11-8(10)9-5-3-4-6-9/h2H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQCWIUHBJJDNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC(=S)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341704 |
Source


|
| Record name | Allyl 1-pyrrolidinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-13-3 |
Source


|
| Record name | Allyl 1-pyrrolidinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

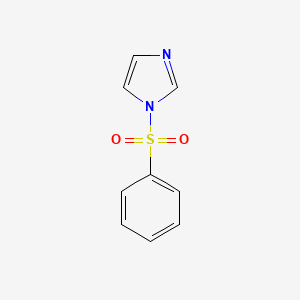
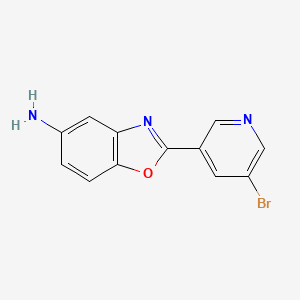
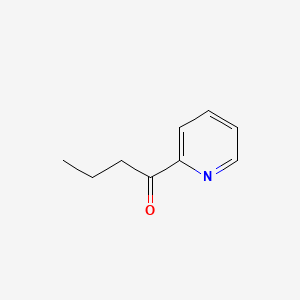

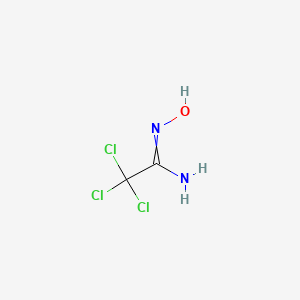

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)
